molecular formula C9H9BrO B6358876 3-Bromo-5-ethylbenzaldehyde CAS No. 1289006-53-6

3-Bromo-5-ethylbenzaldehyde

Cat. No.: B6358876
CAS No.: 1289006-53-6
M. Wt: 213.07 g/mol
InChI Key: GKMWGNXTRXJGOH-UHFFFAOYSA-N
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Description

3-Bromo-5-ethylbenzaldehyde is a chemical compound belonging to the benzaldehyde class. It is characterized by the presence of a bromine atom and an ethyl group attached to the benzene ring, along with an aldehyde functional group. The molecular formula of this compound is C9H9BrO, and it has a molecular weight of 213.07 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethylbenzaldehyde typically involves the bromination of 5-ethylbenzaldehyde. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-ethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Bromo-5-ethylbenzoic acid.

    Reduction: 3-Bromo-5-ethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Role as a Building Block

3-Bromo-5-ethylbenzaldehyde serves as a versatile intermediate in organic synthesis. Its bromine and aldehyde functional groups allow for various chemical transformations, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Aldol Condensation : The aldehyde group can participate in aldol reactions, generating β-hydroxy aldehydes or ketones.

Table 1: Common Reactions Involving this compound

Reaction TypeProduct TypeDescription
Nucleophilic SubstitutionAlkylated CompoundsSubstitution of Br with various nucleophiles
Aldol Condensationβ-Hydroxy CompoundsReaction with other aldehydes or ketones
ReductionAlcoholsReduction to the corresponding alcohol

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that derivatives of this compound exhibit biological activity, making them candidates for pharmaceutical development. For instance:

  • Antimicrobial Activity : Some studies have shown that compounds derived from this aldehyde possess antimicrobial properties, which could be useful in developing new antibiotics.
  • Anti-inflammatory Properties : Certain derivatives have been explored for their potential to reduce inflammation, suggesting applications in treating inflammatory diseases.

Case Study: Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, highlighting its potential as a lead compound in drug development.

Material Science

Use in Polymer Chemistry

This compound is utilized in the synthesis of polymers and resins. Its reactive functional groups facilitate polymerization processes, leading to materials with unique properties suitable for coatings and adhesives.

Table 2: Applications in Material Science

Application AreaMaterial TypeDescription
CoatingsThermosetting ResinsUsed as a hardener or crosslinking agent
AdhesivesEpoxy ResinsEnhances bonding properties due to reactive sites

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes and other molecular targets, leading to the modulation of biochemical pathways. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

  • 3-Bromo-4-ethylbenzaldehyde
  • 3-Bromo-5-methylbenzaldehyde
  • 3-Chloro-5-ethylbenzaldehyde

Comparison: Compared to its similar compounds, 3-Bromo-5-ethylbenzaldehyde is unique due to the specific positioning of the bromine atom and the ethyl group on the benzene ring. This unique structure can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound for various applications .

Biological Activity

3-Bromo-5-ethylbenzaldehyde is an aromatic aldehyde that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H11BrO
  • CAS Number : 1289006-53-6
  • Molecular Weight : 229.1 g/mol

The presence of the bromine atom and the ethyl group on the benzaldehyde moiety contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies using various cancer cell lines have demonstrated its ability to inhibit cell proliferation:

Cell Line IC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Cellular Targets : The bromine atom may enhance the lipophilicity of the compound, facilitating its penetration into cell membranes.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival pathways .

Case Studies

A notable case study involved the synthesis and biological evaluation of derivatives of this compound. Researchers synthesized several analogs and assessed their biological activities:

  • Compound A : Exhibited enhanced antimicrobial activity compared to the parent compound.
  • Compound B : Showed significantly lower IC50 values in cancer cell lines, indicating higher potency.

These findings underscore the importance of structural modifications in enhancing biological activity .

Properties

IUPAC Name

3-bromo-5-ethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMWGNXTRXJGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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